

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No.: B1349167

[Get Quote](#)

An In-depth Technical Guide to 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.^{[1][2]} Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**.

Chemical and Physical Properties

While specific experimental data for **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** is limited in publicly available literature, its fundamental properties can be established. For

comparative purposes, data for the closely related positional isomer, 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, is included where available.

Property	5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid	5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
CAS Number	668971-56-0[4][5][6]	33282-16-5[7][8]
Molecular Formula	C ₁₁ H ₉ NO ₄ [4][5]	C ₁₁ H ₉ NO ₄ [7]
Molecular Weight	219.19 g/mol [4][5]	219.2 g/mol [7]
Appearance	Solid[4]	White crystals[7]
Purity	≥ 98% (as reported by some suppliers)[4]	≥ 97% (HPLC)[7]
Melting Point	Not available	177-183 °C[7]
Solubility	Not available	Slightly soluble in water; soluble in organic solvents

Molecular Structure

The molecular structure of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** consists of a central isoxazole ring. A 3-methoxyphenyl group is attached to the 5-position of the isoxazole ring, and a carboxylic acid group is at the 3-position.

Molecular Structure Diagram:

Caption: Molecular Structure of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**.

Synthesis

A general and efficient method for the synthesis of 5-phenylisoxazole-3-carboxylic acid derivatives involves the [3+2] cycloaddition reaction. While a specific protocol for the 3-methoxy isomer is not readily available, the following procedure for the synthesis of the 4-methoxy isomer can be adapted.

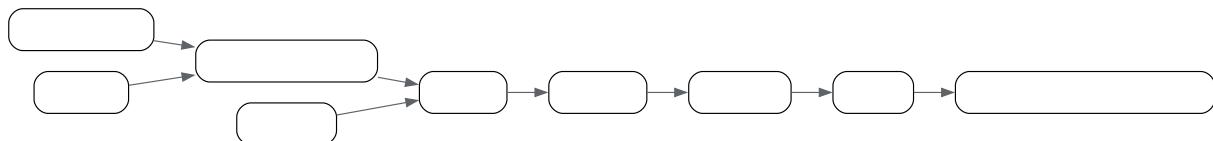
Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid (Representative)

This protocol is based on the general synthesis of isoxazole-3-carboxylic acids from ketoximes.

[8]

Materials:

- 4'-Methoxyacetophenone oxime
- 2-oxo-3-butynoate or similar propiolate derivative
- Base (e.g., sodium ethoxide)
- Solvent (e.g., ethanol)
- Hydrochloric acid (for acidification)


Procedure:

- Preparation of the Oxime: 4'-Methoxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form 4'-methoxyacetophenone oxime.
- Cycloaddition Reaction: The 4'-methoxyacetophenone oxime is treated with a suitable propiolate in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux.
- Hydrolysis: The resulting ester is hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide).
- Acidification: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Adaptation for **5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid**:

To synthesize the target compound, the starting material would be 3'-methoxyacetophenone, which would be converted to its corresponding oxime. The subsequent steps of cycloaddition, hydrolysis, and acidification would follow a similar procedure.

Workflow for Synthesis:

[Click to download full resolution via product page](#)

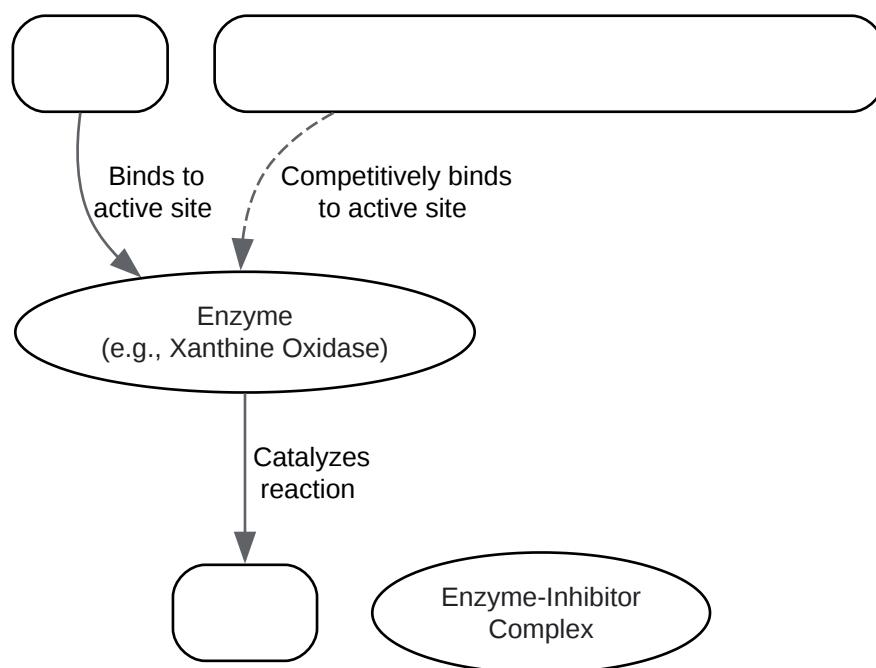
Caption: General synthetic workflow for **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid**.

Biological and Pharmacological Significance

The isoxazole nucleus is a key pharmacophore, and its derivatives have been investigated for a wide array of biological activities.

Enzyme Inhibition:

A significant area of research for 5-phenylisoxazole-3-carboxylic acid derivatives is their potential as enzyme inhibitors. For instance, several derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout.^[9] The carboxylic acid moiety is often crucial for binding to the active site of the target enzyme.


Anticancer Activity:

Isoxazole derivatives have been explored for their anticancer properties.^{[2][10]} The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways involved in cancer cell proliferation and survival.^[10]

Anti-inflammatory and Analgesic Activity:

Some isoxazole-containing compounds are known for their anti-inflammatory and analgesic effects.^[7] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

General Mechanism of Enzyme Inhibition:

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of an enzyme by an isoxazole derivative.

Conclusion

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a compound with significant potential for further investigation in drug discovery and development. While specific data for this isomer is limited, the broader class of 5-phenylisoxazole-3-carboxylic acid derivatives has demonstrated a range of promising biological activities. The synthetic routes are well-established, allowing for the generation of analogs for structure-activity relationship studies. Further research into the specific biological targets and mechanisms of action of **5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid** is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. 668971-56-0 CAS Manufactory [m.chemicalbook.com]
- 5. 5-(3-甲氧基苯基)-异噁唑-3-羧酸 CAS#: 668971-56-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 6. 5-(3-Methoxy-phenyl)-isoxazole-3-carboxylic acid | CAS 668971-56-0 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349167#5-3-methoxyphenyl-isoxazole-3-carboxylic-acid-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com